molecular formula C8H11N3OS B2843946 (3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone CAS No. 1448050-05-2

(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2843946
CAS No.: 1448050-05-2
M. Wt: 197.26
InChI Key: ZXANLPFOJLWWKS-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that features a thiadiazole ring and a pyrrolidine moiety. Thiadiazoles are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with different functional groups.

Scientific Research Applications

(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of both the thiadiazole ring and the pyrrolidine moiety, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives. Its specific substitution pattern and structural features make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-6-9-7(13-10-6)8(12)11-4-2-3-5-11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXANLPFOJLWWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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